HKB99

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

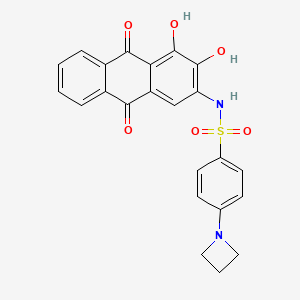

C23H18N2O6S |

|---|---|

Molecular Weight |

450.5 g/mol |

IUPAC Name |

4-(azetidin-1-yl)-N-(3,4-dihydroxy-9,10-dioxoanthracen-2-yl)benzenesulfonamide |

InChI |

InChI=1S/C23H18N2O6S/c26-20-15-4-1-2-5-16(15)21(27)19-17(20)12-18(22(28)23(19)29)24-32(30,31)14-8-6-13(7-9-14)25-10-3-11-25/h1-2,4-9,12,24,28-29H,3,10-11H2 |

InChI Key |

ZSFURBMYHHMIKE-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C1)C2=CC=C(C=C2)S(=O)(=O)NC3=C(C(=C4C(=C3)C(=O)C5=CC=CC=C5C4=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

HKB99 Mechanism of Action in Non-Small Cell Lung Cancer: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of HKB99, a novel allosteric inhibitor of Phosphoglycerate Mutase 1 (PGAM1), in the context of Non-Small Cell Lung Cancer (NSCLC). This compound has demonstrated significant potential in suppressing tumor growth and metastasis, as well as overcoming resistance to existing targeted therapies.[1][2]

Core Mechanism: Allosteric Inhibition of PGAM1

This compound functions as a potent and selective allosteric inhibitor of PGAM1.[1][3] PGAM1 is a key glycolytic enzyme that catalyzes the conversion of 3-phosphoglycerate to 2-phosphoglycerate.[4] In many cancers, including NSCLC, PGAM1 is upregulated and plays a crucial role in promoting rapid tumor growth and invasiveness.[4]

Unlike competitive inhibitors that bind to the active site, this compound binds to an allosteric site on PGAM1. This binding event induces a conformational change that blocks the catalytic process.[1][2] Furthermore, this allosteric inhibition disrupts the non-metabolic functions of PGAM1, notably its interaction with α-smooth muscle actin (ACTA2), which is implicated in cancer cell migration.[1][2][5]

dot

References

- 1. A Novel Allosteric Inhibitor of Phosphoglycerate Mutase 1 Suppresses Growth and Metastasis of Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. sbyireview.com [sbyireview.com]

- 5. This compound, an allosteric inhibitor of phosphoglycerate mutase 1, suppresses invasive pseudopodia formation and upregulates plasminogen activator inhibitor-2 in erlotinib-resistant non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: HKB99 and its Molecular Target, Phosphoglycerate Mutase 1 (PGAM1)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of HKB99, a novel small molecule inhibitor, and its molecular target, Phosphoglycerate Mutase 1 (PGAM1). This compound functions as an allosteric inhibitor of PGAM1, a key glycolytic enzyme that is frequently upregulated in various cancers, including non-small-cell lung cancer (NSCLC). By binding to an allosteric site, this compound locks PGAM1 in an inactive conformation, thereby inhibiting both its metabolic activity and its non-metabolic protein-protein interactions. This inhibition leads to a cascade of downstream effects, including the suppression of tumor growth, induction of apoptosis, and inhibition of metastasis. Furthermore, this compound has demonstrated the ability to overcome resistance to targeted therapies such as erlotinib in NSCLC. This guide details the mechanism of action of this compound, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for the validation of its activity, and visualizes the affected signaling pathways.

Molecular Target: Phosphoglycerate Mutase 1 (PGAM1)

The primary molecular target of this compound is the glycolytic enzyme Phosphoglycerate Mutase 1 (PGAM1).[1][2][3][4] PGAM1 catalyzes the reversible conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG) in the glycolytic pathway.[1][5] Beyond its canonical role in metabolism, PGAM1 has been shown to have non-metabolic functions that contribute to tumor progression, including interactions with other proteins like α-smooth muscle actin (ACTA2) to promote cell migration.[1][6] this compound is a potent, allosteric inhibitor of PGAM1, meaning it binds to a site distinct from the active site to modulate the enzyme's activity.[1][2][3][4] This allosteric inhibition blocks the conformational changes required for the catalytic process and disrupts PGAM1's interaction with other proteins.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro efficacy of this compound in various non-small-cell lung cancer (NSCLC) cell lines.

Table 1: IC50 Values of this compound for Cell Proliferation in NSCLC Cell Lines

| Cell Line | IC50 (μM) | Duration of Treatment |

| PC9 | 0.79 | 72 hours |

| HCC827 | 1.22 | 72 hours |

| H1975 | 1.34 | 72 hours |

| A549 | 5.62 | 72 hours |

| HCC827 (Parental) | 1.705 | Not Specified |

| HCC827ER (Erlotinib-Resistant) | 1.020 | Not Specified |

Data sourced from MedchemExpress and NIH articles.[4][7]

Signaling Pathways and Mechanism of Action

This compound's inhibition of PGAM1 leads to the modulation of several downstream signaling pathways critical for cancer cell survival, proliferation, and metastasis.

Inhibition of Glycolysis and Induction of Oxidative Stress

By inhibiting PGAM1, this compound disrupts the normal flow of the glycolytic pathway. This metabolic disruption leads to an increase in oxidative stress within the cancer cells.[1][3]

Modulation of AKT, ERK, and JNK/c-Jun Signaling

This compound has been shown to suppress the pro-survival AKT and ERK signaling pathways.[1][3] Concurrently, it activates the JNK/c-Jun pathway, which is often associated with apoptosis in response to cellular stress.[1][3]

Overcoming Erlotinib Resistance via Disruption of IL-6/JAK2/STAT3 Signaling

In erlotinib-resistant NSCLC cells, the IL-6/JAK2/STAT3 signaling pathway is often aberrantly activated. This compound has been found to block the interaction of PGAM1 with JAK2 and STAT3, leading to the inactivation of this pathway and restoring sensitivity to EGFR inhibitors.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the research of this compound.

Cell Proliferation Assay (CCK-8)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of NSCLC cells.

Materials:

-

NSCLC cell lines (e.g., PC9, HCC827, H1975, A549)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

-

96-well plates

-

This compound compound

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Protocol:

-

Seed NSCLC cells in 96-well plates at a density of 5,000 cells per well in 100 µL of complete medium.

-

Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

Prepare a serial dilution of this compound in culture medium.

-

Remove the medium from the wells and add 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a blank control (medium only).

-

Incubate the plates for 72 hours at 37°C and 5% CO2.

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value by plotting a dose-response curve.

Western Blot Analysis

Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the AKT, ERK, and JNK signaling pathways.

Materials:

-

NSCLC cells

-

This compound compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Seed NSCLC cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with this compound at the desired concentrations for the specified time.

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Centrifuge the lysates at 12,000 rpm for 15 minutes at 4°C and collect the supernatant.

-

Determine the protein concentration using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an ECL substrate and an imaging system.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model of NSCLC.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude mice)

-

NSCLC cells (e.g., PC9)

-

Matrigel

-

This compound compound

-

Vehicle control

-

Calipers

Protocol:

-

Subcutaneously inject a suspension of 5 x 10^6 PC9 cells in 100 µL of a 1:1 mixture of PBS and Matrigel into the flank of each mouse.

-

Monitor the mice for tumor growth.

-

When the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 35-100 mg/kg, intraperitoneally) or vehicle control to the respective groups according to the desired schedule (e.g., daily or every 3 days).

-

Measure the tumor volume with calipers every 2-3 days using the formula: Volume = (length × width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

Conclusion

This compound represents a promising therapeutic agent that targets the metabolic and non-metabolic functions of PGAM1. Its ability to induce cancer cell death, inhibit metastasis, and overcome drug resistance in preclinical models of NSCLC highlights its potential for clinical development. The detailed information and protocols provided in this guide are intended to facilitate further research and development of this compound and other PGAM1-targeted therapies.

References

- 1. A Novel Allosteric Inhibitor of Phosphoglycerate Mutase 1 Suppresses Growth and Metastasis of Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sbyireview.com [sbyireview.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Phosphoglycerate mutase 1 coordinates glycolysis and biosynthesis to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound, an allosteric inhibitor of phosphoglycerate mutase 1, suppresses invasive pseudopodia formation and upregulates plasminogen activator inhibitor-2 in erlotinib-resistant non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A phosphoglycerate mutase 1 allosteric inhibitor overcomes drug resistance to EGFR-targeted therapy via disrupting IL-6/JAK2/STAT3 signaling pathway in lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

HKB99: A Technical Guide to a Novel Allosteric Inhibitor of Phosphoglycerate Mutase 1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of HKB99, a novel and potent allosteric inhibitor of phosphoglycerate mutase 1 (PGAM1). This compound has emerged as a significant compound in cancer research, particularly for its efficacy in non-small-cell lung cancer (NSCLC) and its ability to overcome resistance to existing targeted therapies. This guide details the discovery, mechanism of action, and key experimental data related to this compound, offering valuable insights for researchers in oncology and drug development. While the precise synthesis protocol for this compound is not publicly detailed, it is known to have been developed through structure-based optimization. This guide compiles available data on its biological activity, experimental protocols for its evaluation, and the signaling pathways it modulates.

Discovery and Rationale

This compound was identified through a structure-based optimization process, designed as a more potent successor to a previous PGAM1 inhibitor, PGMI-004A.[1] The rationale for targeting PGAM1, a key glycolytic enzyme, stems from its frequent upregulation in various cancers, where it plays a crucial role in coordinating glycolysis and anabolic biosynthesis to support rapid tumor growth and proliferation.[2][3] By allosterically inhibiting PGAM1, this compound disrupts both the metabolic and non-metabolic functions of the enzyme, presenting a promising strategy for cancer therapy.[1][4][5]

Synthesis

Detailed protocols for the chemical synthesis of this compound are not extensively available in the public domain. The primary literature describes its development as being achieved through "structure-based optimization," indicating a rational design approach based on the structure of the target enzyme, PGAM1.[4][5][6] This process likely involved computational modeling and iterative chemical synthesis to improve potency and selectivity compared to earlier inhibitors.

Mechanism of Action

This compound functions as an allosteric inhibitor of PGAM1.[1][4] This means it binds to a site on the enzyme distinct from the active site, inducing a conformational change that blocks the enzyme's catalytic activity and its interaction with other proteins.[4][5] The primary enzymatic function of PGAM1 is the conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG) during glycolysis.

The inhibitory effects of this compound lead to several downstream cellular consequences:

-

Induction of Apoptosis: this compound has been shown to induce programmed cell death in cancer cells.[7]

-

Inhibition of Migration and Invasion: The compound effectively inhibits the formation of invasive pseudopodia, thereby reducing the migratory capacity of cancer cells.[7]

-

Increased Oxidative Stress: this compound enhances oxidative stress within tumor cells, contributing to its anti-cancer effects.[4][5]

-

Modulation of Signaling Pathways: this compound activates the JNK/c-Jun signaling pathway while suppressing the AKT and ERK pathways.[4][5] More recent studies have also implicated this compound in disrupting the IL-6/JAK2/STAT3 signaling pathway, which is particularly relevant in the context of drug resistance.

Below is a diagram illustrating the core mechanism of this compound's action on PGAM1 and its immediate downstream effects.

Quantitative Data

The efficacy of this compound has been quantified in various non-small-cell lung cancer (NSCLC) cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent anti-proliferative activity.

| Cell Line | Description | This compound IC50 (µM) | Reference |

| PC9 | NSCLC | 0.79 | [7] |

| HCC827 | NSCLC | 1.22 | [7] |

| H1975 | NSCLC | 1.34 | [7] |

| A549 | NSCLC | 5.62 | [7] |

| HCC827ER | Erlotinib-Resistant NSCLC | 1.020 | [2] |

| HCC827 (parental) | Erlotinib-Sensitive NSCLC (for comparison) | 1.705 | [2] |

Key Signaling Pathways Modulated by this compound

This compound's anti-cancer effects are mediated through the modulation of several critical signaling pathways. The diagram below outlines the major pathways affected by this compound treatment.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Viability and Proliferation Assay

This protocol is used to determine the effect of this compound on the proliferation of cancer cells.

-

Cell Seeding: NSCLC cells are seeded in 96-well plates at a density of 3,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: this compound is added to the cells in a series of dilutions.

-

Incubation: The cells are incubated with the compound for 72 hours.

-

Data Acquisition:

-

Method A (Colorimetric): Cell viability is determined using a Cell Counting Kit-8 (CCK-8) assay, which measures the metabolic activity of viable cells.

-

Method B (Live-Cell Imaging): Plates are scanned every 4 hours using an IncuCyte Live Cell Analysis system to monitor cell proliferation in real-time.

-

Western Blotting for Signaling Pathway Analysis

This protocol is used to assess the levels of key proteins in signaling pathways affected by this compound.

-

Cell Lysis: NSCLC cells are lysed using RIPA lysis buffer containing a PMSF protease inhibitor.

-

Protein Quantification: The protein concentration in the lysate is determined using a BCA protein assay. Samples are normalized to ensure equal protein loading.

-

Sample Preparation: Protein samples are mixed with 5% SDS loading buffer, vortexed, and boiled for 10 minutes.

-

Gel Electrophoresis: The protein samples are separated by size using SDS-PAGE.

-

Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.

-

Blocking: The membrane is blocked for 1 hour at room temperature with 5% non-fat milk in Tris-buffered saline with Tween-20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-JNK, p-AKT, p-ERK) overnight at 4°C.

-

Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using a chemiluminescent substrate.

The workflow for these experimental protocols is visualized below.

Conclusion

This compound is a promising anti-cancer agent that effectively targets the metabolic enzyme PGAM1. Its allosteric mechanism of action leads to a multifaceted anti-tumor response, including the induction of apoptosis, inhibition of cell migration, and modulation of key signaling pathways. The quantitative data demonstrate its high potency in various NSCLC cell lines, including those resistant to conventional therapies. The detailed experimental protocols provided in this guide offer a framework for further investigation and validation of this compound's therapeutic potential. While the specific synthesis pathway remains proprietary, the wealth of biological data underscores the importance of this compound as a lead compound for the development of novel cancer therapeutics.

References

- 1. sbyireview.com [sbyireview.com]

- 2. This compound, an allosteric inhibitor of phosphoglycerate mutase 1, suppresses invasive pseudopodia formation and upregulates plasminogen activator inhibitor-2 in erlotinib-resistant non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphoglycerate mutase 1 coordinates glycolysis and biosynthesis to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Novel Allosteric Inhibitor of Phosphoglycerate Mutase 1 Suppresses Growth and Metastasis of Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

HKB99: A Technical Guide to its Glycolytic Inhibition in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cancer cells exhibit a profound metabolic reprogramming, characterized by an increased reliance on glycolysis for energy production, a phenomenon known as the Warburg effect. This metabolic shift presents a promising therapeutic window for the development of targeted anticancer agents. HKB99 has emerged as a novel small molecule inhibitor with significant potential in this arena. It functions as an allosteric inhibitor of Phosphoglycerate Mutase 1 (PGAM1), a critical enzyme in the glycolytic pathway.[1] By targeting this key metabolic juncture, this compound disrupts the energy supply of cancer cells, leading to the suppression of tumor growth and metastasis. This technical guide provides an in-depth overview of the core mechanisms of this compound, focusing on its role in inhibiting glycolysis and its impact on associated signaling pathways in cancer cells.

Introduction to this compound and its Target: PGAM1

This compound is a novel, potent, and highly selective allosteric inhibitor of Phosphoglycerate Mutase 1 (PGAM1).[1] PGAM1 is a key enzyme in the glycolytic pathway, catalyzing the conversion of 3-phosphoglycerate to 2-phosphoglycerate. In numerous cancer types, PGAM1 is upregulated, contributing to the enhanced glycolytic flux that fuels rapid cell proliferation and tumor progression. This compound binds to an allosteric site on PGAM1, distinct from the active site, inducing a conformational change that locks the enzyme in an inactive state.[1] This allosteric inhibition effectively blocks the metabolic activity of PGAM1, leading to a bottleneck in the glycolytic pathway.

Beyond its metabolic role, PGAM1 also possesses non-metabolic functions, including promoting cancer cell migration through its interaction with α-smooth muscle actin (ACTA2).[1] this compound has been shown to disrupt this interaction, further contributing to its anti-metastatic properties.[1]

Quantitative Data on this compound's Efficacy

The anti-proliferative effects of this compound have been quantified across various non-small-cell lung cancer (NSCLC) cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent activity.

| Cell Line | Cancer Type | IC50 (µM) of this compound | Reference |

| HCC827 | NSCLC | 1.705 | |

| HCC827ER | Erlotinib-Resistant NSCLC | 1.020 | |

| PC9 | NSCLC | 0.79 | [2] |

| H1975 | NSCLC | 1.34 | [2] |

| A549 | NSCLC | 5.62 | [2] |

ER: Erlotinib-Resistant

Core Mechanism: Inhibition of Glycolysis

Signaling Pathways Modulated by this compound

This compound's inhibition of PGAM1 and the resulting metabolic stress trigger a cascade of downstream signaling events that contribute to its anti-cancer activity.

This compound treatment leads to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[1] This pathway is a critical regulator of cellular responses to stress, and its activation can lead to apoptosis. The proposed mechanism involves the generation of reactive oxygen species (ROS) due to metabolic stress, which in turn activates the JNK cascade, leading to the phosphorylation and activation of the transcription factor c-Jun.

This compound treatment also results in the suppression of the pro-survival AKT and ERK signaling pathways.[1] These pathways are frequently hyperactivated in cancer and play crucial roles in cell proliferation, survival, and resistance to therapy. The precise mechanism of their suppression by this compound-mediated PGAM1 inhibition is still under investigation but is likely linked to the cellular stress and energy depletion caused by glycolytic blockade.

In the context of drug resistance, particularly to EGFR inhibitors like erlotinib and osimertinib, this compound has been shown to disrupt the IL-6/JAK2/STAT3 signaling pathway.[3][4] This pathway is a key driver of inflammation-associated cancer progression and drug resistance. This compound blocks the interaction of PGAM1 with JAK2 and STAT3, leading to the inactivation of this pro-survival signaling cascade.[3][4]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Cell Viability Assay (CCK8)

This assay is used to determine the cytotoxic effects of this compound on cancer cells.

-

Cell Seeding: Plate NSCLC cells (e.g., HCC827, A549) in 96-well plates at a density of 3,000 to 5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., ranging from 0.1 to 10 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

CCK8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK8) solution to each well and incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value by plotting the log of the drug concentration against the percentage of cell viability.

Western Blot Analysis

This technique is used to detect changes in protein expression levels following this compound treatment.

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Scratch Wound Healing Assay

This assay assesses the effect of this compound on cancer cell migration.

-

Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

-

Scratch Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

-

Treatment: Wash the wells to remove detached cells and add fresh media containing this compound or a vehicle control.

-

Image Acquisition: Capture images of the scratch at time 0 and at subsequent time points (e.g., every 6-12 hours) using a microscope.

-

Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Conclusion and Future Directions

This compound represents a promising therapeutic agent that targets the metabolic vulnerability of cancer cells by allosterically inhibiting the key glycolytic enzyme PGAM1. Its multifaceted mechanism of action, which includes the disruption of glycolysis, induction of apoptosis via the JNK/c-Jun pathway, and suppression of pro-survival AKT and ERK signaling, underscores its potential as a potent anti-cancer drug. Furthermore, its ability to overcome resistance to targeted therapies by disrupting the IL-6/JAK2/STAT3 pathway highlights its clinical relevance.

Future research should focus on obtaining more detailed quantitative data on the direct effects of this compound on glycolytic metabolism, including glucose uptake, lactate production, and real-time metabolic flux analysis using techniques like Seahorse assays. A deeper understanding of the precise molecular interactions underlying the modulation of the JNK, AKT, and ERK pathways will further elucidate its mechanism of action. Ultimately, preclinical and clinical studies are warranted to fully evaluate the therapeutic efficacy and safety of this compound in various cancer types.

References

- 1. A Novel Allosteric Inhibitor of Phosphoglycerate Mutase 1 Suppresses Growth and Metastasis of Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A phosphoglycerate mutase 1 allosteric inhibitor overcomes drug resistance to EGFR-targeted therapy via disrupting IL-6/JAK2/STAT3 signaling pathway in lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

In-Depth Technical Guide: Early-Stage Research on HKB99's Anti-Tumor Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

HKB99 has emerged as a promising novel small molecule in preclinical cancer research. It functions as an allosteric inhibitor of Phosphoglycerate Mutase 1 (PGAM1), a key enzyme in the glycolytic pathway that is often upregulated in various cancers.[1][2] By targeting PGAM1, this compound disrupts cancer cell metabolism and key signaling pathways, demonstrating significant anti-tumor effects in non-small-cell lung cancer (NSCLC), including drug-resistant models, and colon cancer. This technical guide provides a comprehensive overview of the early-stage research on this compound, focusing on its mechanism of action, quantitative anti-tumor efficacy, and the experimental protocols used in its evaluation.

Core Mechanism of Action

This compound is an allosteric inhibitor of PGAM1, meaning it binds to a site on the enzyme distinct from the active site. This binding event blocks the conformational changes necessary for PGAM1's catalytic activity and its interaction with other proteins such as α-smooth muscle actin (ACTA2).[1][3] The inhibition of PGAM1 by this compound leads to a cascade of downstream cellular effects, including:

-

Induction of Oxidative Stress: this compound treatment enhances oxidative stress within cancer cells.

-

Modulation of Key Signaling Pathways: It activates the JNK/c-Jun signaling pathway while suppressing the AKT and ERK signaling pathways.[1][2]

-

Overcoming Drug Resistance: this compound has been shown to overcome resistance to EGFR inhibitors like erlotinib and osimertinib in NSCLC.[1][4] This is achieved, in part, by disrupting the IL-6/JAK2/STAT3 signaling pathway.

-

Immune Microenvironment Modulation: In colon cancer models, this compound has been observed to reverse the M2-polarization of tumor-associated macrophages (TAMs), suggesting a role in modulating the tumor immune microenvironment.[5]

Quantitative Data on Anti-Tumor Efficacy

The anti-tumor effects of this compound have been quantified through various in vitro and in vivo studies.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) of this compound has been determined in several NSCLC cell lines, demonstrating its potency.

| Cell Line | Cancer Type | IC50 (μM) | Reference |

| PC9 | NSCLC | 0.79 | [1] |

| HCC827 | NSCLC | 1.22 | [1] |

| H1975 | NSCLC | 1.34 | [1] |

| A549 | NSCLC | 5.62 | [1] |

| HCC827ER (Erlotinib-Resistant) | NSCLC | 1.020 |

In Vivo Efficacy in NSCLC Xenograft Models

This compound has demonstrated significant tumor growth inhibition in mouse xenograft models of NSCLC. The efficacy is often reported as the Tumor/Control (T/C) ratio, where a lower percentage indicates greater anti-tumor activity.

| Xenograft Model | Treatment | Dosage | T/C Ratio (%) | Reference |

| PC9 | This compound | 35-100 mg/kg | 32.97 | [1] |

| PC9 | This compound + Erlotinib | 35-100 mg/kg | 9.46 | [1] |

| HCC827ER9 | This compound | 35-100 mg/kg | 34.76 | [1] |

Induction of Apoptosis

This compound has been shown to induce apoptosis in NSCLC cells. In PC9 cells, treatment with this compound resulted in a significant increase in the apoptotic fraction, ranging from 5% to 28%.[2]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the anti-tumor effects of this compound.

Cell Culture

NSCLC cell lines (PC9, HCC827, H1975, A549, and HCC827ER) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and maintained in a humidified incubator at 37°C with 5% CO2.

In Vitro Cell Proliferation Assay

-

Seeding: Cells were seeded in 96-well plates at a density of 3,000-5,000 cells per well.

-

Treatment: After allowing the cells to adhere overnight, they were treated with various concentrations of this compound for 72 hours.

-

Analysis: Cell viability was assessed using standard methods such as the MTT or CCK-8 assay. The absorbance was measured using a microplate reader, and the IC50 values were calculated.

Western Blot Analysis

-

Lysis: Cells were lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Protein concentration was determined using a BCA protein assay.

-

Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Blocking and Antibody Incubation: The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature. The membrane was then incubated with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay via Flow Cytometry

-

Cell Preparation: Cells were seeded and treated with this compound for the desired time.

-

Staining: Both floating and adherent cells were collected, washed with PBS, and then resuspended in binding buffer. Cells were stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Analysis: The stained cells were analyzed by flow cytometry. The percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis was quantified.

In Vivo Xenograft Studies in NSCLC

-

Animal Model: Female BALB/c nude mice (4-6 weeks old) were used.

-

Tumor Implantation: 5 x 10^6 NSCLC cells (e.g., PC9, HCC827, or HCC827ER) were subcutaneously injected into the flanks of the mice.

-

Treatment: When the tumors reached a palpable size (e.g., 50-100 mm³), the mice were randomized into treatment and control groups. This compound was administered via intraperitoneal (i.p.) injection at doses ranging from 35 to 100 mg/kg, either daily or once every three days.

-

Tumor Measurement: Tumor volume was measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (length × width²) / 2.

-

Efficacy Evaluation: The anti-tumor efficacy was evaluated by comparing the tumor growth in the treated groups to the vehicle-treated control group. The T/C ratio was calculated at the end of the study.

PGAM1 Enzyme Activity Assay

-

Principle: The activity of PGAM1 is measured using a coupled enzyme assay. PGAM1 converts 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG). Enolase then converts 2-PG to phosphoenolpyruvate (PEP). Pyruvate kinase (PK) converts PEP to pyruvate, which is then converted to lactate by lactate dehydrogenase (LDH), consuming NADH in the process.

-

Procedure:

-

A reaction mixture containing triethanolamine buffer, MgCl2, 2,3-bisphosphoglycerate, ADP, NADH, LDH, PK, and enolase is prepared.

-

Recombinant PGAM1 enzyme or cell lysate containing PGAM1 is added to the mixture.

-

The reaction is initiated by the addition of the substrate, 3-PG.

-

The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored over time using a spectrophotometer.

-

The inhibitory effect of this compound is determined by pre-incubating the enzyme with various concentrations of the compound before adding the substrate.

-

Visualizations

Signaling Pathways Modulated by this compound

Caption: Signaling pathways modulated by this compound.

Experimental Workflow for In Vivo Xenograft Study

References

The Allosteric PGAM1 Inhibitor HKB99: A Deep Dive into its Impact on Cancer Cell Metabolism

For Immediate Release

Shanghai, China – November 18, 2025 – A growing body of research highlights the therapeutic potential of HKB99, a novel allosteric inhibitor of phosphoglycerate mutase 1 (PGAM1), in disrupting the metabolic engine of cancer cells. This in-depth technical guide provides a comprehensive overview of this compound's mechanism of action, its quantifiable effects on cancer cell metabolism, and the intricate signaling pathways it modulates, offering valuable insights for researchers, scientists, and drug development professionals.

Abstract

Cancer cells exhibit profound metabolic reprogramming, predominantly relying on aerobic glycolysis to fuel their rapid proliferation and survival—a phenomenon known as the Warburg effect. Phosphoglycerate mutase 1 (PGAM1), a key enzyme in the glycolytic pathway, has emerged as a critical therapeutic target. This compound, a potent and selective allosteric inhibitor of PGAM1, has demonstrated significant anti-tumor activity in preclinical models of non-small cell lung cancer (NSCLC) and colon cancer. By binding to an allosteric pocket, this compound locks PGAM1 in an inactive conformation, effectively halting both its metabolic and non-metabolic functions. This inhibition triggers a cascade of cellular events, including the induction of oxidative stress, modulation of key signaling pathways, and ultimately, suppression of tumor growth and metastasis. Furthermore, this compound has shown promise in overcoming resistance to targeted therapies, underscoring its potential as a valuable addition to the oncologist's arsenal.

Introduction

The aberrant metabolism of cancer cells presents a unique vulnerability that can be exploited for therapeutic intervention. PGAM1, which catalyzes the conversion of 3-phosphoglycerate to 2-phosphoglycerate in the glycolytic pathway, is frequently overexpressed in various malignancies and is associated with poor prognosis.[1][2] this compound was developed as a next-generation allosteric inhibitor to offer enhanced potency and selectivity against PGAM1.[3] This guide will dissect the multifaceted impact of this compound on cancer cell metabolism, providing a detailed examination of its effects on cellular bioenergetics, signaling cascades, and its potential to circumvent drug resistance.

Quantitative Data on this compound's Efficacy

This compound exhibits potent cytotoxic activity against a panel of NSCLC cell lines, including those with acquired resistance to EGFR tyrosine kinase inhibitors (TKIs). The half-maximal inhibitory concentration (IC50) values demonstrate its efficacy across various genetic backgrounds.

| Cell Line | Cancer Type | Key Mutations | This compound IC50 (μM) | Citation |

| PC9 | NSCLC (Adenocarcinoma) | EGFR exon 19 deletion | 0.79 | [4] |

| HCC827 | NSCLC (Adenocarcinoma) | EGFR exon 19 deletion | 1.22 | [4] |

| H1975 | NSCLC (Adenocarcinoma) | EGFR L858R, T790M | 1.34 | [4] |

| A549 | NSCLC (Adenocarcinoma) | KRAS G12S | 5.62 | [4] |

| HCC827ER | Erlotinib-Resistant NSCLC | EGFR exon 19 deletion | 1.020 | [5] |

Impact on Cellular Bioenergetics

While specific quantitative data on the effects of this compound on the extracellular acidification rate (ECAR) and oxygen consumption rate (OCR) in NSCLC cells is not yet publicly available, studies on similar PGAM1 inhibitors, such as KH3 in pancreatic ductal adenocarcinoma (PDAC), have demonstrated a significant suppression of both glycolysis and mitochondrial respiration.[2] It is highly anticipated that this compound exerts a similar dual inhibitory effect on the bioenergetic pathways of NSCLC cells. This disruption of cellular energy production is a key contributor to its anti-tumor effects.

Modulation of Key Signaling Pathways

The inhibition of PGAM1 by this compound triggers a complex network of signaling events that ultimately lead to reduced cell proliferation, survival, and metastasis.

Induction of Oxidative Stress and Activation of the JNK/c-Jun Pathway

This compound treatment has been shown to enhance oxidative stress within cancer cells.[3][5] This increase in reactive oxygen species (ROS) is a key upstream event that leads to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway. Activated JNK then phosphorylates and activates the transcription factor c-Jun, which plays a role in inducing apoptosis.

Suppression of AKT and ERK Signaling

In addition to activating pro-apoptotic pathways, this compound also suppresses key survival signals. The inhibition of PGAM1 by this compound leads to the inactivation of both the PI3K/AKT and MAPK/ERK signaling cascades, which are critical for cancer cell proliferation, growth, and survival.[3][5]

Overcoming TKI Resistance via Disruption of the IL-6/JAK2/STAT3 Pathway

A significant challenge in cancer therapy is the development of drug resistance. This compound has been shown to overcome resistance to EGFR inhibitors, such as erlotinib and osimertinib, by disrupting the IL-6/JAK2/STAT3 signaling pathway.[6] In resistant cells, this pathway is often aberrantly activated. This compound blocks the interaction between PGAM1 and both JAK2 and STAT3, leading to the inactivation of this pro-survival signaling cascade and re-sensitizing the cells to EGFR-targeted therapies.[6]

Experimental Protocols

Cell Viability Assay

NSCLC cells are seeded in 96-well plates at a density of 3,000 cells per well. After overnight incubation, cells are treated with a dilution series of this compound for 72 hours. Cell viability is assessed using a Cell Counting Kit-8 (CCK8) colorimetric assay, with absorbance measured at 450 nm.[5] IC50 values are calculated using non-linear regression analysis.

Western Blotting

Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentrations are determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., p-JNK, JNK, p-c-Jun, c-Jun, p-AKT, AKT, p-ERK, ERK, PGAM1, JAK2, STAT3, and a loading control like GAPDH or β-actin), followed by incubation with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Seahorse XF Extracellular Flux Analysis (General Protocol)

Cells are seeded in a Seahorse XF cell culture microplate. Prior to the assay, the cell culture medium is replaced with XF base medium supplemented with glucose, pyruvate, and glutamine, and the cells are incubated in a non-CO2 incubator at 37°C for 1 hour. Baseline ECAR and OCR are measured using a Seahorse XF Analyzer. To assess mitochondrial respiration, a mitochondrial stress test is performed by sequential injections of oligomycin, FCCP, and a mixture of rotenone and antimycin A. For a glycolysis stress test, glucose, oligomycin, and 2-deoxyglucose (2-DG) are sequentially injected.

Metabolomics Analysis (General Protocol)

Cells are cultured and treated with this compound or vehicle control. For metabolite extraction, cells are washed with ice-cold saline, and metabolites are extracted using a cold methanol/water/chloroform solvent system. The polar metabolite-containing aqueous layer is collected, dried, and derivatized for analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). The resulting data is processed to identify and quantify changes in metabolite levels between treated and untreated cells.

Conclusion

This compound represents a promising therapeutic agent that targets the metabolic plasticity of cancer cells. Its ability to allosterically inhibit PGAM1 leads to a multi-pronged attack on tumor cells, encompassing the disruption of energy metabolism, induction of apoptosis through oxidative stress, and suppression of critical pro-survival signaling pathways. The capacity of this compound to overcome resistance to established targeted therapies further enhances its clinical potential. Continued research into the quantitative metabolic effects of this compound and its performance in in vivo models will be crucial in translating these promising preclinical findings into effective cancer treatments.

References

- 1. researchgate.net [researchgate.net]

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. A Novel Allosteric Inhibitor of Phosphoglycerate Mutase 1 Suppresses Growth and Metastasis of Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Flux estimation analysis systematically characterizes the metabolic shifts of the central metabolism pathway in human cancer [frontiersin.org]

- 5. This compound, an allosteric inhibitor of phosphoglycerate mutase 1, suppresses invasive pseudopodia formation and upregulates plasminogen activator inhibitor-2 in erlotinib-resistant non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative metabolic flux analysis reveals an unconventional pathway of fatty acid synthesis in cancer cells deficient for the mitochondrial citrate transport protein - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Vitro Efficacy of HKB99: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

HKB99 is a novel, potent allosteric inhibitor of phosphoglycerate mutase 1 (PGAM1), an enzyme that plays a critical role in cancer metabolism and tumor progression.[1][2][3] By targeting PGAM1, this compound disrupts both the metabolic and non-metabolic functions of the enzyme, leading to suppressed tumor growth and metastasis.[1][3] This technical guide summarizes the key in-vitro findings on this compound's efficacy, mechanism of action, and its effects on various signaling pathways, particularly in the context of non-small-cell lung cancer (NSCLC).

Quantitative Efficacy Data

This compound has demonstrated significant anti-proliferative effects across multiple NSCLC cell lines. Its potency is notably higher in erlotinib-resistant cells, suggesting its potential to overcome acquired drug resistance.

| Cell Line | Description | IC50 Value (μM) | Duration | Reference |

| PC9 | NSCLC | 0.79 | 72 h | [2] |

| HCC827 | NSCLC | 1.22 | 72 h | [2] |

| H1975 | NSCLC | 1.34 | 72 h | [2] |

| A549 | NSCLC | 5.62 | 72 h | [2] |

| HCC827 (Parental) | NSCLC | 1.705 | 72 h | [4] |

| HCC827ER | Acquired Erlotinib-Resistant NSCLC | 1.020 | 72 h | [4] |

Mechanism of Action & Signaling Pathways

This compound functions as an allosteric inhibitor, binding to PGAM1 at a site distinct from the active site. This binding event blocks the conformational change required for the enzyme's catalytic activity and also disrupts its interaction with other proteins like α-smooth muscle actin (ACTA2) and Janus kinase 2 (JAK2).[1][3][5] This dual inhibition of metabolic and non-metabolic functions triggers a cascade of downstream effects.

Mechanistically, this compound has been shown to:

-

Enhance Oxidative Stress : Leading to ROS-dependent cell apoptosis.[1][2][3]

-

Activate Pro-Apoptotic Pathways : Specifically, it activates the JNK/c-Jun signaling pathway.[1][2][3]

-

Suppress Pro-Survival Pathways : this compound inhibits the AKT and ERK signaling pathways, which are crucial for cell survival and proliferation.[1][2][3]

-

Disrupt Resistance Pathways : In drug-resistant cancer cells, this compound blocks the interaction between PGAM1 and JAK2/STAT3, thereby disrupting the IL-6/JAK2/STAT3 signaling pathway that contributes to resistance against EGFR inhibitors like erlotinib and osimertinib.[5]

Caption: this compound allosterically inhibits PGAM1, affecting multiple downstream signaling pathways.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature on this compound.

Cell Proliferation Assay (CCK-8/MTT)

This protocol is used to determine the IC50 values of this compound.

-

Cell Seeding : Plate NSCLC cells (e.g., PC9, HCC827, H1975, A549) in 96-well plates at a density of 3,000-5,000 cells per well. Allow cells to adhere overnight.

-

Treatment : Treat the cells with a serial dilution of this compound (e.g., 0.1 μM to 10 μM) for 72 hours. Include a vehicle control (DMSO).

-

Reagent Incubation : Add 10 μL of Cell Counting Kit-8 (CCK-8) or MTT reagent to each well and incubate for 1-4 hours at 37°C.

-

Data Acquisition : Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT after solubilization) using a microplate reader.

-

Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Caption: Workflow for a typical cell proliferation assay to determine this compound efficacy.

Cell Migration Assay (Scratch-Wound Healing)

This assay assesses the effect of this compound on the migratory capabilities of cancer cells.

-

Monolayer Culture : Grow NSCLC cells (e.g., PC9, HCC827) in a 6-well plate until a confluent monolayer is formed.

-

Wound Creation : Create a linear "scratch" or wound in the cell monolayer using a sterile 200 μL pipette tip.

-

Wash & Treat : Wash the wells with phosphate-buffered saline (PBS) to remove detached cells. Add fresh medium containing a sub-lethal concentration of this compound (e.g., 0.2 µM) or vehicle control.

-

Imaging : Capture images of the wound at time 0 and at subsequent time points (e.g., every 4-6 hours, up to 20-24 hours) using a microscope.

-

Analysis : Measure the area of the wound at each time point. Calculate the percentage of wound closure relative to the initial area to quantify cell migration. A complete cessation of migration was observed in PC9 and HCC827 cells after 20 hours with 0.2 µM this compound.[8]

Apoptosis Assay (Flow Cytometry)

This protocol quantifies the induction of apoptosis by this compound.

-

Cell Treatment : Treat NSCLC cells with various concentrations of this compound (e.g., 1-5 μM) for a specified period (e.g., 6-48 hours).

-

Cell Harvesting : Harvest the cells by trypsinization and wash with cold PBS.

-

Staining : Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Data Acquisition : Analyze the stained cells using a flow cytometer.

-

Analysis : Quantify the percentage of cells in different quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+). This compound was found to cause a notable increase in apoptosis in PC9 cells.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A Novel Allosteric Inhibitor of Phosphoglycerate Mutase 1 Suppresses Growth and Metastasis of Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, an allosteric inhibitor of phosphoglycerate mutase 1, suppresses invasive pseudopodia formation and upregulates plasminogen activator inhibitor-2 in erlotinib-resistant non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A phosphoglycerate mutase 1 allosteric inhibitor overcomes drug resistance to EGFR-targeted therapy via disrupting IL-6/JAK2/STAT3 signaling pathway in lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, an allosteric inhibitor of phosphoglycerate mutase 1, suppresses invasive pseudopodia formation and upregulates plasminogen activator inhibitor-2 in erlotinib-resistant non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, an allosteric inhibitor of phosphoglycerate mutase 1, suppresses invasive pseudopodia formation and upregulates plasminogen activator inhibitor-2 in erlotinib-resistant non-small cell lung cancer cells - Liang - Acta Pharmacologica Sinica [chinaphar.com]

- 8. sbyireview.com [sbyireview.com]

HKB99: Reshaping the Tumor Microenvironment for Enhanced Anti-Cancer Immunity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The tumor microenvironment (TME) presents a significant barrier to effective cancer therapy, fostering immunosuppression and promoting tumor progression. A key player in this complex ecosystem is the metabolic enzyme phosphoglycerate mutase 1 (PGAM1), which is frequently upregulated in various cancers. HKB99, a novel allosteric inhibitor of PGAM1, has emerged as a promising therapeutic agent that not only directly targets cancer cells but also modulates the TME to favor an anti-tumor immune response. This document provides a comprehensive overview of the mechanism of action of this compound on the TME, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways involved.

Introduction

The metabolic reprogramming of cancer cells is a well-established hallmark of malignancy. The glycolytic enzyme PGAM1 plays a crucial role in this process, and its inhibition represents a compelling strategy for cancer treatment.[1][2] this compound is a potent and selective allosteric inhibitor of PGAM1 that has demonstrated significant anti-tumor and anti-metastatic effects in preclinical models of non-small-cell lung cancer and colon cancer.[1][2][3] Beyond its direct effects on tumor cell metabolism, this compound exerts profound influence over the TME, particularly by reprogramming tumor-associated macrophages (TAMs) and enhancing the infiltration and activity of cytotoxic T lymphocytes. This guide delves into the technical details of this compound's impact on the TME, providing researchers and drug developers with the foundational knowledge to explore its therapeutic potential further.

Core Mechanism: Modulation of the Tumor Microenvironment

This compound's primary mechanism for remodeling the TME revolves around its ability to inhibit PGAM1 in cancer cells. This inhibition leads to a cascade of events that collectively shift the TME from an immunosuppressive to an immune-permissive state.

Reprogramming of Tumor-Associated Macrophages (TAMs)

In the TME, TAMs often adopt an M2-like polarization, which is associated with tumor promotion, angiogenesis, and suppression of adaptive immunity. This compound has been shown to reverse this M2-polarization.[3] By inhibiting PGAM1 in cancer cells, this compound likely reduces the secretion of lactate and other metabolic byproducts that drive M2 polarization. This leads to a decrease in the population of M2-like TAMs (often identified by the marker CD206) and a potential shift towards a more pro-inflammatory M1-like phenotype, which is capable of anti-tumor activity.[4]

Enhanced T-Cell Infiltration and Activity

A critical factor for successful immunotherapy is the presence of cytotoxic CD8+ T cells within the tumor. The dense, immunosuppressive TME often excludes or inactivates these crucial immune effectors. This compound treatment has been demonstrated to increase the infiltration of CD8+ T cells into the tumor.[3][4] This effect is likely a downstream consequence of the reduction in M2-like TAMs and the overall decrease in immunosuppressive signals within the TME. Furthermore, by alleviating the metabolic stress imposed by high lactate levels, this compound may also enhance the survival and effector function of infiltrating T cells.

Quantitative Data

The following tables summarize the quantitative effects of this compound on the tumor microenvironment in a preclinical colon cancer model.

Table 1: Effect of this compound on Immune Cell Infiltration in CT26 Syngeneic Tumors [4]

| Treatment Group | % F4/80+ Macrophages (of CD45+ cells) | % CD206+ M2-TAMs (of F4/80+ cells) | % CD3+ T Cells (of CD45+ cells) | % CD8+ T Cells (of CD3+ cells) |

| Vehicle | ~35% | ~60% | ~20% | ~25% |

| This compound (50 mg/kg/day) | ~20% | ~30% | ~35% | ~45% |

Data are estimations derived from graphical representations in the source publication and are intended for comparative purposes.

Signaling Pathways

This compound's influence on the tumor microenvironment is underpinned by its modulation of key intracellular signaling pathways.

Inhibition of PGAM1 and Downstream Metabolic Effects

This compound allosterically binds to PGAM1, inhibiting its enzymatic activity. This directly impacts the glycolytic pathway, leading to a reduction in the production of lactate. Lactate is a key signaling molecule in the TME that promotes M2 macrophage polarization and suppresses T-cell function.

Caption: this compound inhibits PGAM1, reducing lactate secretion and its immunosuppressive effects.

Modulation of Cancer Cell Signaling Pathways

Beyond its metabolic role, PGAM1 can influence other signaling pathways. This compound-mediated inhibition of PGAM1 has been shown to suppress the pro-survival AKT and ERK pathways while activating the pro-apoptotic JNK/c-Jun pathway in cancer cells.[2] Furthermore, this compound can disrupt the IL-6/JAK2/STAT3 signaling pathway by preventing the interaction of PGAM1 with JAK2 and STAT3, which is often hyperactivated in cancer and contributes to an immunosuppressive TME.

Caption: this compound modulates key cancer cell signaling pathways downstream of PGAM1.

Experimental Protocols

The following are representative protocols for key experiments used to evaluate the effect of this compound on the tumor microenvironment.

In Vivo Syngeneic Tumor Model

This protocol describes the establishment of a syngeneic tumor model to assess the in vivo efficacy of this compound and its impact on the TME.

-

Cell Line: CT26 colon carcinoma cells.

-

Animal Model: 6-8 week old female BALB/c mice.

-

Tumor Implantation: Subcutaneously inject 1 x 10^6 CT26 cells in 100 µL of PBS into the right flank of each mouse.

-

Treatment: When tumors reach a volume of approximately 50-100 mm³, randomize mice into treatment groups. Administer this compound (50 mg/kg) or vehicle control daily via intraperitoneal injection.

-

Monitoring: Measure tumor volume every 2-3 days using calipers. Monitor animal body weight and general health.

-

Endpoint Analysis: At the end of the study, euthanize mice and harvest tumors for analysis. A portion of the tumor can be fixed in formalin for immunohistochemistry (IHC), and the remainder can be processed into a single-cell suspension for flow cytometry.

Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells

This protocol outlines the procedure for analyzing the immune cell populations within the harvested tumors.

-

Tumor Digestion: Mince the tumor tissue and digest using a tumor dissociation kit (e.g., Miltenyi Biotec) to obtain a single-cell suspension.

-

Red Blood Cell Lysis: If necessary, treat the cell suspension with an RBC lysis buffer to remove red blood cells.

-

Cell Staining:

-

Wash the cells with FACS buffer (PBS with 2% FBS).

-

Block Fc receptors with an anti-CD16/32 antibody.

-

Stain for surface markers using fluorescently conjugated antibodies. A typical panel for TME analysis would include:

-

CD45 (pan-leukocyte marker)

-

CD3 (T-cell marker)

-

CD4 (helper T-cell marker)

-

CD8 (cytotoxic T-cell marker)

-

F4/80 (macrophage marker)

-

CD11b (myeloid marker)

-

CD206 (M2-macrophage marker)

-

-

For intracellular staining (e.g., for transcription factors or cytokines), fix and permeabilize the cells after surface staining, followed by incubation with the intracellular antibody.

-

-

Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze using appropriate software (e.g., FlowJo). Gate on live, single cells, then on CD45+ leukocytes to identify different immune cell subsets.

Macrophage Co-culture and Polarization Assay

This protocol can be adapted to study the direct effect of this compound-treated cancer cells on macrophage polarization.

-

Macrophage Generation: Differentiate bone marrow-derived macrophages (BMDMs) from the bone marrow of mice or use a macrophage cell line like RAW 264.7.

-

Conditioned Media Preparation: Culture CT26 colon cancer cells in the presence of this compound or vehicle control for 48-72 hours. Collect the culture supernatant, centrifuge to remove cell debris, and store as conditioned media.

-

Macrophage Polarization: Culture the macrophages in the conditioned media from the this compound-treated or vehicle-treated cancer cells for 24-48 hours.

-

Analysis of Polarization: Analyze the polarization state of the macrophages by:

-

qRT-PCR: Measure the mRNA expression of M1 markers (e.g., iNOS, TNF-α) and M2 markers (e.g., Arg1, CD206).

-

Flow Cytometry: Stain for M1 and M2 surface markers.

-

ELISA: Measure the secretion of M1 and M2-associated cytokines in the culture supernatant.

-

Caption: Experimental workflow for evaluating this compound's effect on the TME.

Conclusion and Future Directions

This compound represents a novel class of anti-cancer agents that dually target tumor cell-intrinsic vulnerabilities and the immunosuppressive tumor microenvironment. Its ability to reprogram TAMs and enhance T-cell infiltration provides a strong rationale for its further development, both as a monotherapy and in combination with immune checkpoint inhibitors. Future research should focus on elucidating the detailed molecular mechanisms by which PGAM1 inhibition in cancer cells communicates with immune cells, identifying biomarkers to predict patient response to this compound, and exploring its efficacy in a broader range of cancer types. The in-depth understanding of this compound's multifaceted mechanism of action will be pivotal in translating its preclinical promise into clinical benefit for cancer patients.

References

- 1. researchgate.net [researchgate.net]

- 2. A Novel Allosteric Inhibitor of Phosphoglycerate Mutase 1 Suppresses Growth and Metastasis of Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A phosphoglycerate mutase 1 allosteric inhibitor restrains TAM-mediated colon cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A phosphoglycerate mutase 1 allosteric inhibitor restrains TAM-mediated colon cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for HKB99 in Cell Culture Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction:

HKB99 is a novel allosteric inhibitor of phosphoglycerate mutase 1 (PGAM1), an enzyme that plays a crucial role in cancer metabolism and tumor progression.[1][2] It is not a cell line but a chemical compound used in cancer research to study the effects of PGAM1 inhibition on various cancer cell types. This compound has been shown to suppress tumor growth and metastasis in non-small-cell lung cancer (NSCLC) and colon cancer models.[1][3] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its anti-cancer properties.

Cell Lines for this compound Treatment

This compound has been effectively used in studies involving non-small-cell lung cancer (NSCLC) cell lines, particularly those with acquired resistance to EGFR inhibitors like erlotinib.[4][5]

Recommended Cell Lines:

-

HCC827: A human NSCLC cell line.

-

HCC827ER: An erlotinib-resistant variant of the HCC827 cell line.

General Cell Culture Protocol for NSCLC Cell Lines

This protocol provides a general guideline for the culture of NSCLC cell lines such as HCC827 and HCC827ER.

Materials:

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks (T25 or T75)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Media Preparation: Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.

-

Thawing Frozen Cells:

-

Thaw the vial of cells rapidly in a 37°C water bath.

-

Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge at 300 x g for 3 minutes.[6]

-

Discard the supernatant and resuspend the cell pellet in 5-10 mL of fresh complete growth medium.

-

Transfer the cell suspension to a T25 flask.

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.[4]

-

Replace the medium after 24 hours.[6]

-

-

Sub-culturing:

-

When cells reach 70-80% confluency, aspirate the medium and wash the cells with PBS.

-

Add 1-2 mL of Trypsin-EDTA solution and incubate for 2-5 minutes at 37°C until cells detach.[7]

-

Neutralize the trypsin with 4-5 mL of complete growth medium.

-

Centrifuge the cell suspension at 300 x g for 3 minutes.

-

Resuspend the cell pellet in fresh medium and plate into new flasks at the desired density.

-

Experimental Protocols for this compound Treatment

The following are protocols for common experiments performed to assess the efficacy of this compound.

Cell Viability Assay

This assay is used to determine the concentration-dependent effect of this compound on cell proliferation.

Materials:

-

NSCLC cells (e.g., HCC827, HCC827ER)

-

This compound (reconstituted in DMSO)

-

Complete growth medium

-

96-well plates

-

Cell Counting Kit-8 (CCK8) or similar viability reagent

Procedure:

-

Seed NSCLC cells in 96-well plates at a density of 3,000 cells per well and allow them to adhere overnight.[4]

-

Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept constant across all wells.

-

Add the diluted this compound to the cells and incubate for 72 hours.[4]

-

Measure cell viability using the CCK8 assay according to the manufacturer's instructions.[4]

-

The half-maximal inhibitory concentration (IC50) can be calculated from the resulting dose-response curve.

RNA Interference (siRNA)

This protocol is used to study the role of specific genes in the cellular response to this compound.

Materials:

-

NSCLC cells

-

Transfection reagent (e.g., Lipofectamine 3000)

-

OPTI-MEM serum-free medium

Procedure:

-

Plate cells at 30-40% confluence in OPTI-MEM.

-

Prepare the siRNA-lipid complex according to the transfection reagent manufacturer's instructions.

-

Add the complex to the cells and incubate.

-

Experiments can be performed 24 to 72 hours after transfection.[4]

Quantitative Data Summary

The following table summarizes the reported IC50 values for this compound in NSCLC cell lines.

| Cell Line | This compound IC50 (μM) | Reference |

| HCC827 | 1.705 | [4] |

| HCC827ER | 1.020 | [4] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways affected by this compound and a general experimental workflow for its evaluation.

Caption: Signaling pathways modulated by this compound.

References

- 1. A Novel Allosteric Inhibitor of Phosphoglycerate Mutase 1 Suppresses Growth and Metastasis of Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A phosphoglycerate mutase 1 allosteric inhibitor restrains TAM-mediated colon cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, an allosteric inhibitor of phosphoglycerate mutase 1, suppresses invasive pseudopodia formation and upregulates plasminogen activator inhibitor-2 in erlotinib-resistant non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, an allosteric inhibitor of phosphoglycerate mutase 1, suppresses invasive pseudopodia formation and upregulates plasminogen activator inhibitor-2 in erlotinib-resistant non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. horizondiscovery.com [horizondiscovery.com]

- 7. Experimental Metastasis Assay - PMC [pmc.ncbi.nlm.nih.gov]

HKB99 Application Notes and Protocols for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical administration and dosage of HKB99, a novel allosteric inhibitor of phosphoglycerate mutase 1 (PGAM1). The information is intended to guide researchers in designing and executing in vitro and in vivo studies to evaluate the therapeutic potential of this compound in oncology, particularly in non-small-cell lung cancer (NSCLC) and colon cancer.

Mechanism of Action

This compound is an allosteric inhibitor of PGAM1, an enzyme that plays a crucial role in glycolysis. By binding to an allosteric site on PGAM1, this compound blocks the conformational changes required for its catalytic activity. This inhibition leads to several downstream effects that contribute to its anti-tumor activity, including:

-

Induction of Apoptosis: this compound has been shown to induce programmed cell death in cancer cells.[1]

-

Inhibition of Cell Migration and Invasion: The compound effectively suppresses the formation of invasive pseudopodia and inhibits cancer cell migration.[1]

-

Increased Oxidative Stress: this compound enhances the levels of reactive oxygen species (ROS) within tumor cells.[2][3]

-

Modulation of Signaling Pathways: this compound activates the JNK/c-Jun signaling pathway while suppressing the AKT and ERK pathways.[2][3] In the context of drug resistance, this compound has also been found to disrupt the IL-6/JAK2/STAT3 signaling pathway.

In Vitro Studies: Dosage and Protocols

Quantitative Data Summary

| Cell Line | Assay | Parameter | Value (µM) | Reference |

| PC9 | Cell Proliferation | IC50 | 0.79 | [1] |

| HCC827 | Cell Proliferation | IC50 | 1.22 | [1] |

| H1975 | Cell Proliferation | IC50 | 1.34 | [1] |

| A549 | Cell Proliferation | IC50 | 5.62 | [1] |

| HCC827ER (Erlotinib-Resistant) | Cell Proliferation | IC50 | 1.020 | [4] |

| HCC827 (Parental) | Cell Proliferation | IC50 | 1.705 | [4] |

| Various NSCLC Cells | Inhibition of Pseudopodia Formation and Migration | Effective Concentration | 1 - 5 | [1] |

| HCC827ER (Erlotinib-Resistant) | Inhibition of Invasive Pseudopodia | Effective Concentration | 5 | [4][5] |

Experimental Protocols

2.2.1. Cell Proliferation Assay (CCK-8)

-

Cell Seeding: Seed NSCLC cells (e.g., PC9, HCC827, H1975, A549) in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a blank control (medium only).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Final Incubation: Incubate the plates for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

2.2.2. Cell Migration Assay (Wound Healing)

-

Cell Seeding: Seed NSCLC cells in 6-well plates and grow them to confluence.

-

Wound Creation: Create a scratch (wound) in the cell monolayer using a sterile 200 µL pipette tip.

-

Washing: Wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

-

Drug Treatment: Add fresh culture medium containing this compound at the desired concentration (e.g., 1-5 µM). Include a vehicle control.

-

Image Acquisition: Capture images of the wound at 0 hours and at subsequent time points (e.g., 24, 48 hours) using a microscope.

-

Data Analysis: Measure the wound area at each time point and calculate the percentage of wound closure relative to the 0-hour time point.

In Vivo Studies: Dosage and Protocols

Quantitative Data Summary

| Animal Model | Cancer Type | Administration Route | Dosage | Dosing Schedule | Outcome | Reference |

| Female BALB/c nu/nu mice | NSCLC Xenograft | Intraperitoneal (i.p.) | 35 - 100 mg/kg | Daily or once every 3 days | Significant tumor growth suppression | [1] |

| Immune-competent mice | Colon Cancer Syngeneic Model | Intraperitoneal (i.p.) | 50 mg/kg | Daily | Significant tumor growth inhibition | [6] |

Experimental Protocols

3.2.1. NSCLC Xenograft Model

-

Cell Preparation: Harvest NSCLC cells (e.g., PC9, HCC827) during the logarithmic growth phase. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^6 cells/100 µL.

-

Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of 4-6 week old female BALB/c nu/nu mice.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. The tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

Drug Treatment: When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Prepare this compound in a suitable vehicle (e.g., DMSO and polyethylene glycol). Administer this compound via intraperitoneal injection at the desired dose (35-100 mg/kg) and schedule (daily or every 3 days). The control group should receive the vehicle only.

-

Endpoint: Continue treatment for a predetermined period (e.g., 2-3 weeks) or until the tumors in the control group reach a specific size. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of this compound in Cancer Cells

Caption: this compound inhibits PGAM1, leading to modulation of key cancer signaling pathways.

Experimental Workflow for In Vitro this compound Studies

Caption: A typical workflow for evaluating the in vitro efficacy of this compound.

Experimental Workflow for In Vivo this compound Xenograft Studies

Caption: A standard workflow for assessing the in vivo anti-tumor efficacy of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound, an allosteric inhibitor of phosphoglycerate mutase 1, suppresses invasive pseudopodia formation and upregulates plasminogen activator inhibitor-2 in erlotinib-resistant non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, an allosteric inhibitor of phosphoglycerate mutase 1, suppresses invasive pseudopodia formation and upregulates plasminogen activator inhibitor-2 in erlotinib-resistant non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A phosphoglycerate mutase 1 allosteric inhibitor restrains TAM-mediated colon cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

Techniques for Measuring HKB99's Effect on Cell Proliferation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction